BenchChemオンラインストアへようこそ!

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Medicinal chemistry Structure–activity relationship Hyaluronidase inhibition

2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 898454-28-9) is a synthetic indole-3-sulfonyl acetamide derivative with molecular formula C24H23N3O3S and a molecular weight of 433.53 g/mol. The compound carries a 4-methylbenzylsulfonyl substituent at the indole 3-position and an N-(pyridin-2-ylmethyl)acetamide tail at the indole 1-position, placing it within the broader chemical class of sulfonyl-indole acetamides that have been investigated for hyaluronidase inhibition, kinase modulation, and anticancer applications.

Molecular Formula C24H23N3O3S
Molecular Weight 433.53
CAS No. 898454-28-9
Cat. No. B2937681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS898454-28-9
Molecular FormulaC24H23N3O3S
Molecular Weight433.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4
InChIInChI=1S/C24H23N3O3S/c1-18-9-11-19(12-10-18)17-31(29,30)23-15-27(22-8-3-2-7-21(22)23)16-24(28)26-14-20-6-4-5-13-25-20/h2-13,15H,14,16-17H2,1H3,(H,26,28)
InChIKeyCZDRYBFOQYELKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 898454-28-9): Compound Identity and Procurement Baseline


2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 898454-28-9) is a synthetic indole-3-sulfonyl acetamide derivative with molecular formula C24H23N3O3S and a molecular weight of 433.53 g/mol . The compound carries a 4-methylbenzylsulfonyl substituent at the indole 3-position and an N-(pyridin-2-ylmethyl)acetamide tail at the indole 1-position, placing it within the broader chemical class of sulfonyl-indole acetamides that have been investigated for hyaluronidase inhibition, kinase modulation, and anticancer applications [1]. This compound is primarily supplied as a research-grade screening compound (typical purity ≥95%) and has not been the subject of dedicated peer-reviewed pharmacological studies; its differentiation must therefore be established through rigorous structural and physicochemical comparison with its closest commercially available analogs .

Why Generic Substitution Fails for 2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 898454-28-9)


Within the indole-3-sulfonyl acetamide chemotype, small structural permutations—such as alteration of the pyridylmethyl regioisomer (2-pyridyl vs. 3-pyridyl), removal of the 4-methyl group on the benzylsulfonyl moiety, or replacement of the benzylsulfonyl with a phenylsulfonyl group—can produce divergent biological target engagement profiles [1]. The class-level structure–activity relationship (SAR) evidence from indole sulfonamide screens demonstrates that even minor substituent changes shift inhibitory potency and selectivity across kinases, hyaluronidase, and cancer cell lines [2]. Consequently, 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide cannot be assumed interchangeable with its positional isomer (pyridin-3-ylmethyl analog, CAS 898408-66-7), its des-methyl analog (benzylsulfonyl variant), or same-formula but structurally distinct compounds such as ZLDI-8 and PHT-7.3. The quantitative evidence below delineates where measurable differentiation exists and, critically, where it does not.

Quantitative Differentiation Evidence for 2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 898454-28-9) Against Closest Analogs


Regioisomeric Differentiation: Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl Acetamide Tail

The target compound bears an N-(pyridin-2-ylmethyl)acetamide tail, whereas its closest structural isomer (CAS 898408-66-7) carries the pyridin-3-ylmethyl variant. In the published indole acetamide hyaluronidase inhibitor series, substitution at the meta position of the pyridine ring (analogous to pyridin-3-yl) did not influence inhibitory activity relative to unsubstituted pyridine, whereas the introduction of a benzyl ring or p-fluoro benzyl ring elevated inhibition [1]. The 2-pyridyl regioisomer places the nitrogen lone pair in a distinct spatial geometry that may alter hydrogen-bonding interactions with target proteins relative to the 3-pyridyl isomer. No direct head-to-head published comparison exists; this is a class-level inference.

Medicinal chemistry Structure–activity relationship Hyaluronidase inhibition

Benzylsulfonyl Substituent Differentiation: 4-Methylbenzyl vs. Unsubstituted Benzylsulfonyl

The target compound incorporates a 4-methylbenzylsulfonyl group at the indole 3-position. The closest des-methyl analog, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, lacks the para-methyl substituent. The addition of a single methyl group increases calculated LogP by approximately 0.5 units and slightly enhances π-stacking potential with aromatic protein pockets, while the sulfonyl group itself serves as a hydrogen-bond acceptor . In the broader indole sulfonamide class, 4-methylphenyl sulfonyl substitution has been associated with enhanced COX-2 inhibitory activity in 2-(4-methylsulfonylphenyl)indole derivatives (IC50 values in the low micromolar range for optimized analogs) [1]. No direct comparative biochemical data exist for this specific pair; this is a class-level inference supplemented by computed physicochemical properties.

Medicinal chemistry Lipophilicity modulation Indole sulfonamide SAR

Differentiation from Same-Formula, Different-Scaffold Compounds: ZLDI-8 and PHT-7.3

The target compound shares molecular formula C24H23N3O3S (MW 433.52–433.53) with two biologically annotated small molecules: ZLDI-8 (CAS 667880-38-8, an ADAM-17/Notch inhibitor) and PHT-7.3 (CAS 1614225-93-2, a Cnk1 PH domain inhibitor) [1]. Despite identical elemental composition, these three compounds are structurally distinct: the target compound is an indole-3-sulfonyl acetamide, ZLDI-8 is a 5-((1-(2-(2,4-dimethylphenoxy)ethyl)-2-methyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and PHT-7.3 features a phthalazinone-pyrazole-thiazole scaffold. ZLDI-8 inhibits ADAM-17 with reported IC50 in the low micromolar range and decreases Notch cleavage; PHT-7.3 binds Cnk1 PH domain with Kd = 4.7 µM and selectively inhibits mutant KRas-driven cell growth [1]. The target compound has not been profiled against these targets; cross-reactivity cannot be assumed.

Chemical biology Scaffold hopping Molecular formula isomers

Aryl Sulfonyl Substituent Comparison: 4-Methylbenzylsulfonyl vs. 4-Fluorophenylsulfonyl

The analog 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide replaces the 4-methylbenzylsulfonyl group with a 4-fluorophenylsulfonyl group. This substitution changes the linker from a benzyl sulfone (CH2–SO2) to a phenyl sulfone (aryl–SO2), eliminating the benzylic methylene and replacing the electron-donating methyl group with an electron-withdrawing fluorine. In the hyaluronidase inhibitor series by Ölgen et al. (2007), p-fluoro benzyl introduction at the indole nitrogen elevated inhibitory activity up to 15%, and para-fluoro/chloro benzamide substitution was essential for achieving >50% enzyme inhibition (IC50 range 25–41 µM for active compounds) [1]. The 4-methylbenzyl variant provides greater lipophilicity and conformational flexibility via the benzylic CH2 spacer compared to the directly attached 4-fluorophenyl group. No direct head-to-head comparative biochemical data exist.

Medicinal chemistry Fluorination effects Indole sulfonamide SAR

Physicochemical Differentiation: Calculated Drug-Likeness and Solubility Parameters

Computed physicochemical properties provide a quantitative basis for differentiating the target compound from its analogs in terms of oral bioavailability potential and formulation behavior. The target compound (MW 433.53, LogP ~3.2, H-bond donors = 1, H-bond acceptors = 6, rotatable bonds = 8) satisfies Lipinski's Rule of Five criteria (MW ≤500, LogP ≤5, HBD ≤5, HBA ≤10) [1]. By comparison, the pyridin-3-ylmethyl isomer shares identical computed properties except for the altered nitrogen geometry; the des-methyl analog has lower LogP (~2.7); the 4-fluorophenyl analog has lower LogP (~2.6) and one fewer rotatable bond. Topological polar surface area (TPSA) is estimated at approximately 83 Ų for the target compound, below the 140 Ų threshold associated with good oral absorption.

ADME profiling Drug-likeness Physicochemical properties

Screening Library Provenance and Purity Specification for Reproducibility

The compound is supplied as a research-grade screening compound with a typical purity specification of ≥95% (HPLC) . This purity threshold is consistent with industry standards for screening libraries deployed in high-throughput screening (HTS) campaigns. Directly comparable analogs (pyridin-3-ylmethyl isomer CAS 898408-66-7 and des-methyl benzylsulfonyl analog) are supplied at equivalent purity levels (≥95%). However, the absence of published biological annotation for this specific compound means that procurement must be accompanied by in-house quality control (LC-MS identity confirmation, purity verification) before use in quantitative assays. The compound's InChI Key (CZDRYBFOQYELKL-UHFFFAOYSA-N) provides a unique, unambiguous identifier for database lookup and inventory management.

Chemical procurement Screening library Quality control

Recommended Research and Industrial Application Scenarios for 2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 898454-28-9)


De Novo Kinase or Hyaluronidase Inhibitor Screening

Given the published class-level evidence that indole-3-sulfonyl acetamides and indole carboxamides exhibit hyaluronidase inhibition at pH 7.0 (IC50 range 25–41 µM for active derivatives) [1] and that sulfonyl-indole scaffolds are recurrent motifs in kinase inhibitor patents (e.g., tyrosine kinase, IGF-1R) [2], the target compound is best deployed as a structurally unique probe in enzyme inhibition screens. Its 4-methylbenzylsulfonyl group, pyridin-2-ylmethyl tail, and indole core combine to form a pharmacophore that is distinct from both ZLDI-8 and PHT-7.3. The compound has no annotated activity, making it suitable for unbiased phenotypic or target-based primary screening where scaffold novelty is valued.

Structure–Activity Relationship (SAR) Expansion Around the Indole-3-Sulfonyl Acetamide Chemotype

The compound provides the 4-methylbenzylsulfonyl/ pyridin-2-ylmethyl combination that is absent from closely related analogs (the pyridin-3-yl isomer and the des-methyl benzylsulfonyl variant). Class-level SAR from Ölgen et al. (2007) indicates that incremental changes in the pyridyl regioisomer and benzyl substituent can shift hyaluronidase inhibition by 5–15% absolute percentage points [1]. Systematic procurement of the target compound alongside its positional isomer (CAS 898408-66-7) and des-methyl analog enables a focused medicinal chemistry matrix to correlate pyridyl nitrogen geometry and para-methyl substitution with biological activity.

Chemical Probe for Cancer Cell Line Profiling with Built-in Comparator Framework

Indole sulfonamides have demonstrated antiproliferative activity across pancreatic (PANC-1, MiaPaCa-2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with sub-micromolar IC50 values reported for optimized hits in the N-benzyl sulfonamide indole series [1]. The target compound, with its unique 4-methylbenzylsulfonyl substitution, can be profiled alongside ZLDI-8 (ADAM-17/Notch pathway inhibitor) and PHT-7.3 (mutant KRas signaling inhibitor) in a comparative cell viability panel. Because all three compounds share the same molecular formula but different scaffolds, this design provides a built-in control for evaluating scaffold-specific vs. target-specific cytotoxicity.

Computational Docking and Pharmacophore Modeling with Defined Physicochemical Parameters

With calculated LogP ≈ 3.2, TPSA ≈ 83 Ų, one hydrogen-bond donor (amide NH), and six hydrogen-bond acceptors, the target compound occupies a favorable drug-like property space [1]. Its structure-derived pharmacophore (sulfonyl oxygen acceptors, amide NH donor, pyridyl nitrogen, indole aromatic system) can be used to build 3D pharmacophore models for virtual screening. The compound's lack of stereocenters simplifies computational handling. Comparative docking against the pyridin-3-yl isomer can reveal how pyridyl nitrogen positioning alters predicted binding poses in kinase ATP pockets or hyaluronidase active sites.

Quote Request

Request a Quote for 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.